3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyloxy group, a methylthio group, and a carboxamide group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via an etherification reaction. This involves the reaction of a phenol derivative with benzyl bromide in the presence of a base like potassium carbonate.
-
Attachment of the Methylthio Group: : The methylthio group can be introduced through a nucleophilic substitution reaction. This typically involves the reaction of a thiol with a suitable leaving group, such as a halide, under basic conditions.
-
Formation of the Carboxamide Group: : The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, derivatives of isoxazole compounds are explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity profile.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The benzyloxy and methylthio groups may enhance the compound’s binding affinity to its target, while the carboxamide group could influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-N-phenylisoxazole-5-carboxamide: Lacks the methylthio group, which may result in different biological activity.
3-(Methoxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide: Has a methoxy group instead of a benzyloxy group, potentially altering its chemical properties and reactivity.
3-(Benzyloxy)-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide: The position of the methylthio group is different, which could affect its interaction with biological targets.
Uniqueness
The presence of both the benzyloxy and methylthio groups in 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide makes it unique compared to other isoxazole derivatives. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-15-9-5-8-14(10-15)19-18(21)16-11-17(20-23-16)22-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPSRCEFWMVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.